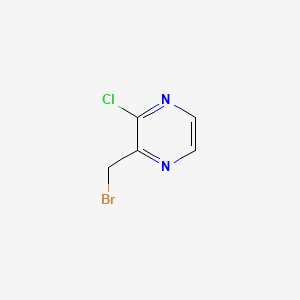

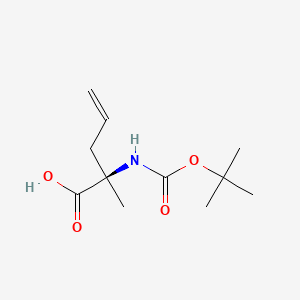

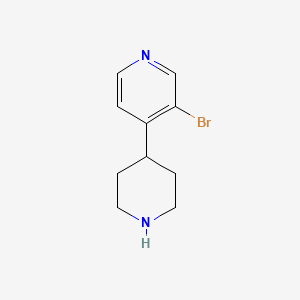

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene (hereafter referred to as “HIPD”) is an organic compound that is widely used in the scientific research community. HIPD is an important building block for a variety of applications, including organic synthesis, drug discovery, and chemical biology. HIPD is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including amines, esters, and alcohols. HIPD also has potential applications in drug discovery, as it can be used to modify existing drugs or create new ones. Furthermore, HIPD can be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.

Applications De Recherche Scientifique

Organic Field-Effect Transistors and Memory Elements : A study by Mushrush et al. (2003) reported the synthesis of mixed phenylene-thiophene oligomers, which are closely related to the compound . These compounds were characterized for their potential in creating high-performance organic field-effect transistors and nonvolatile transistor memory elements, displaying high carrier mobilities and stable memory effects even as solution-cast devices (Mushrush et al., 2003).

Switchable Dielectric Permittivity : Stangenberg et al. (2014) studied the thermodynamic, optical, structural, and dynamic properties of a semifluorinated azobenzene derivative, a compound structurally related to "(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene". This research found that the material exhibited a temperature and dc-bias-driven switchable dielectric permittivity, which could have applications in molecular switches and electro-optic devices (Stangenberg et al., 2014).

Crystal Structure Analysis : The work by Huang et al. (2002) focused on the synthesis and X-ray structural analysis of various azobenzene derivatives, including compounds similar to "this compound". This research provided detailed insights into the crystal structures of these compounds, which is crucial for understanding their material properties and potential applications (Huang et al., 2002).

Photophysical Characterization : The study by Chin et al. (2010) investigated the synthesis, X-ray structure, and photophysical properties of azobenzene derivatives. These insights are valuable for applications in areas like photonics and optical materials (Chin et al., 2010).

Exciton Transfer in Self-Assembled Monolayers : Benassi and Corni (2013) conducted a study on azobenzene derivatives in self-assembled monolayers (SAMs), exploring their potential in technological applications due to their photoisomerization capabilities. This research highlights the importance of understanding intermolecular exciton transfer in these systems (Benassi & Corni, 2013).

Propriétés

IUPAC Name |

(4-hexylphenyl)-(4-iodophenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN2/c1-2-3-4-5-6-15-7-11-17(12-8-15)20-21-18-13-9-16(19)10-14-18/h7-14H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCYEFZYMIPQOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857445 |

Source

|

| Record name | (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147545-82-2 |

Source

|

| Record name | (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

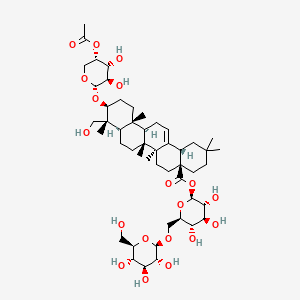

![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe](/img/no-structure.png)

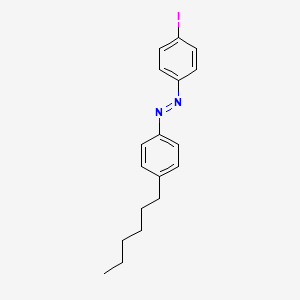

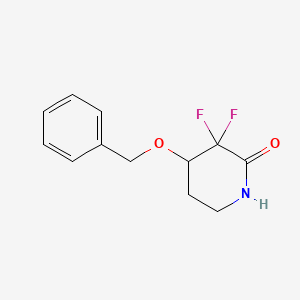

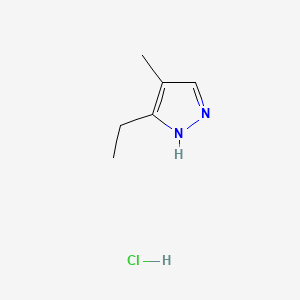

![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)